molecular formula C20H28O3 B1218798 UNII-8N05F080H4 CAS No. 1042-33-7

UNII-8N05F080H4

Cat. No.: B1218798
CAS No.: 1042-33-7
M. Wt: 316.4 g/mol
InChI Key: BJYNFFFDYZKDTE-NPBKEMFKSA-N
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Description

UNII-8N05F080H4, also known as 9Beta,11beta-epoxy-17beta-hydroxy-17-methylandrost-4-en-3-one, is a heterocyclic organic compound with the molecular formula C₂₀H₂₈O₃ and a molecular weight of 316.43 g/mol . Its CAS Registry Number is 1042-33-7, and it is classified under the androstane steroid derivatives. The compound features an epoxy group at the 9β,11β positions and a methyl substitution at the 17β position, which contributes to its unique steroidal framework.

Properties

CAS No.

1042-33-7

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,2S,10S,11S,14S,15S,17S)-14-hydroxy-2,14,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-5-one

InChI

InChI=1S/C20H28O3/c1-17-8-6-13(21)10-12(17)4-5-15-14-7-9-19(3,22)18(14,2)11-16-20(15,17)23-16/h10,14-16,22H,4-9,11H2,1-3H3/t14-,15-,16-,17-,18-,19-,20+/m0/s1

InChI Key

BJYNFFFDYZKDTE-NPBKEMFKSA-N

SMILES

CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC5(C)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]24[C@@H](O4)C[C@]5([C@H]3CC[C@]5(C)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC5(C)O)C

Other CAS No.

1042-33-7

Origin of Product

United States

Preparation Methods

The synthesis of 9,11-Epoxy-17-hydroxy-17-methylandrost-4-en-3-one involves several steps. One common synthetic route includes the oxidation of a precursor steroid to introduce the epoxy group at the 9,11 positions. This is typically followed by hydroxylation at the 17 position. The reaction conditions often involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and reagents like osmium tetroxide (OsO4) for the hydroxylation . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.

Chemical Reactions Analysis

9,11-Epoxy-17-hydroxy-17-methylandrost-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the epoxy group to a diol or other derivatives.

    Substitution: The hydroxyl group at the 17 position can undergo substitution reactions to form esters or ethers.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9,11-Epoxy-17-hydroxy-17-methylandrost-4-en-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9,11-Epoxy-17-hydroxy-17-methylandrost-4-en-3-one involves its interaction with specific molecular targets in the body. It is known to bind to steroid receptors, modulating their activity and influencing various physiological processes. The pathways involved include the regulation of gene expression and modulation of inflammatory responses .

Comparison with Similar Compounds

To contextualize UNII-8N05F080H4, we compare it with structurally or functionally related compounds from diverse chemical classes, focusing on molecular properties, solubility, bioactivity, and synthesis.

Structural and Functional Analogues

CAS 84905-80-6 (C₆H₄ClN₃)
  • Molecular Weight : 153.57 g/mol .
  • Key Features : A chlorinated pyrimidine derivative with high molecular polarity and BBB permeability.
  • Bioactivity : Acts as a CYP1A2 inhibitor with moderate solubility in DMSO (0.722 mg/mL) .
  • Comparison : Unlike this compound, this compound lacks a steroidal backbone and exhibits distinct enzyme inhibition properties. Its smaller size and aromaticity contrast with the bulky androstane framework of this compound.
CAS 180976-09-4 (C₈H₁₄N₂O₂)
  • Molecular Weight : 170.21 g/mol .
  • Key Features : A bicyclic carbamate with excellent solubility (10.8–17.5 mg/mL in aqueous solutions).
  • Synthesis : Synthesized via reactions involving tert-butyl carbamate and alkylating agents .
  • Comparison: While both compounds contain oxygenated functional groups, CAS 180976-09-4 is non-steroidal and optimized for solubility, making it more suitable for formulation studies compared to the lipophilic this compound.
CAS 943-80-6 (C₉H₁₂N₂O₂)
  • Molecular Weight : 180.20 g/mol .
  • Key Features: An amino acid derivative (H-Phe(4-NH2)-OH) with dual amine groups and moderate toxicity warnings (H315, H319, H335).
  • Comparison: This compound’s zwitterionic nature and peptide-like structure contrast with the non-polar steroidal core of this compound. Its bioactivity profile focuses on amino acid metabolism rather than steroid signaling.

Data Table: Comparative Analysis

Parameter This compound CAS 84905-80-6 CAS 180976-09-4 CAS 943-80-6
Molecular Formula C₂₀H₂₈O₃ C₆H₄ClN₃ C₈H₁₄N₂O₂ C₉H₁₂N₂O₂
Molecular Weight 316.43 g/mol 153.57 g/mol 170.21 g/mol 180.20 g/mol
Solubility Not reported 0.722 mg/mL (DMSO) 10.8–17.5 mg/mL (aqueous) Not reported
Bioactivity Steroidal framework CYP1A2 inhibition High solubility Amino acid metabolism
Toxicity Not reported Warning (unspecified) No data H315, H319, H335

Key Differences

  • Structural Complexity : this compound’s androstane backbone distinguishes it from smaller heterocyclic or carbamate-based analogues.
  • Functional Groups : The epoxy and methyl groups in this compound are absent in the compared compounds, suggesting divergent reactivity and target interactions.
  • Pharmacokinetics : While CAS 180976-09-4 is optimized for aqueous solubility, this compound’s lipophilic nature may favor membrane permeability but limit formulation flexibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UNII-8N05F080H4
Reactant of Route 2
UNII-8N05F080H4

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